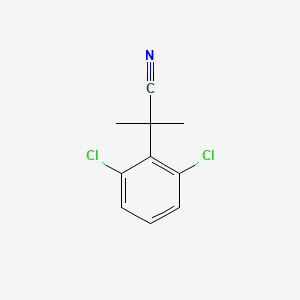
2-(2,6-Dichlorophenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
“2,6-Dichlorophenylacetonitrile” is a compound that is also known as “2,6-Dichlorobenzyl cyanide”. It has a molecular weight of 186.04 and its linear formula is Cl2C6H3CH2CN .
Molecular Structure Analysis
The molecular structure of related compounds like “2,6-Dichlorophenol” can be found on databases like ChemSpider .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2,6-Dichlorophenylacetonitrile”, include a solid form and a melting point of 73-75 °C .
Applications De Recherche Scientifique
1. Synthesis and Magnetic Behavior
(2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been synthesized and characterized for its unique magnetic behavior and crystal structure. This compound adopts a propeller-like conformation and displays paramagnetic properties with weak antiferromagnetic interaction at low temperatures (Carilla et al., 1996).
2. Alkylating Agent in Chemical Synthesis
Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a derivative of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been used as an efficient alkylating agent for aromatic heterocycles. This demonstrates its utility in creating complex organic compounds (Alves et al., 2000).
3. Antibacterial Properties
1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, closely related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been identified as a potent antibacterial agent, especially against anaerobic bacteria. Its design as a pro-drug enables it to release a lethal species specifically within the target bacterial cell (Dickens et al., 1991).
4. Paramagnetic Molecular Materials
The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and tris[4-(N-carbazolyl)-2,6-dichlorophenyl]methyl radical, which are related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, indicates potential applications in creating paramagnetic glassy molecular materials. These materials exhibit thermal stability and luminescent properties covering the red spectral band (Castellanos et al., 2008).
5. Crystal Structure Studies
The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, a derivative of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been determined. This study helps in understanding the properties and potential applications of such compounds in various fields (Manolov et al., 2012).
6. Ruthenium Catalyst for Alkene Epoxidations
A ruthenium complex of meso-tetrakis(2,6-dichlorophenyl)porphyrin, associated with 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been used as a heterogeneous catalyst for selective alkene epoxidations. This demonstrates its applicability in organic synthesis and catalysis (Liu et al., 1998).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGSPMKRVAARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



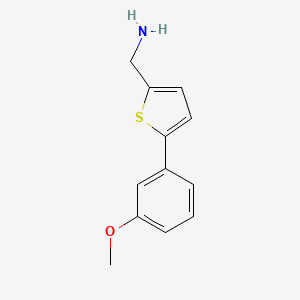
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)
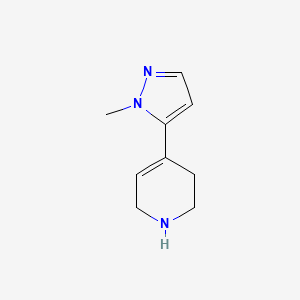
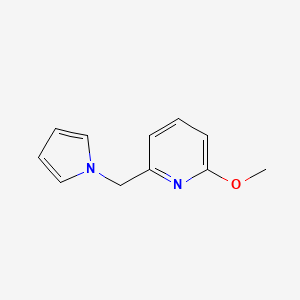
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
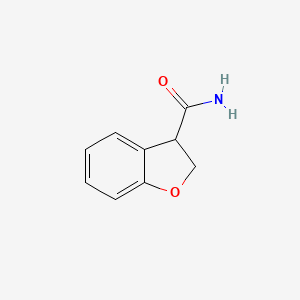
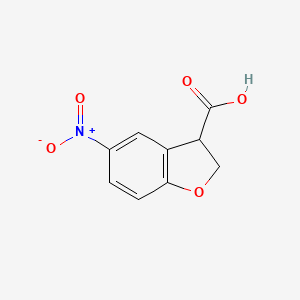
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
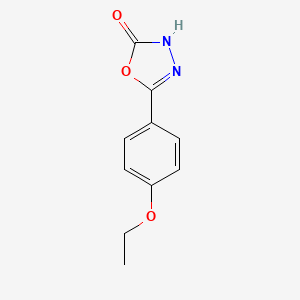

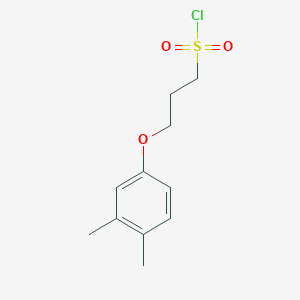
![(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine](/img/structure/B1426936.png)
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)